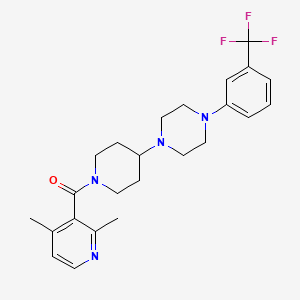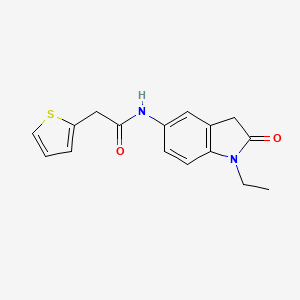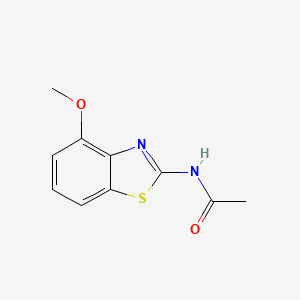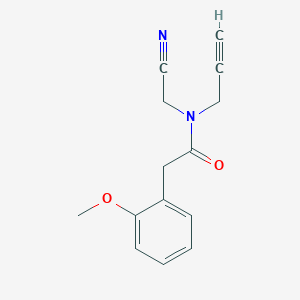
(2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone belongs to the family of organic compounds known as piperazines and pyridines. This compound is characterized by a pyridine ring substituted with dimethyl groups and a methanone group attached to a piperazine ring linked to a trifluoromethylphenyl group. Its intricate structure suggests potential utility in various fields, particularly in pharmaceuticals and advanced material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone typically begins with the preparation of the core pyridine and piperazine structures, followed by functional group modifications.
Initial Formation: : The core pyridine can be synthesized through methods like the Hantzsch pyridine synthesis.
Functionalization: : The 2,4-dimethyl substitution on the pyridine can be introduced using Friedel-Crafts alkylation.
Formation of the Piperazine Structure: : The piperazine ring with a trifluoromethylphenyl group is often prepared by nucleophilic substitution reactions.
Coupling Reactions: : The methanone linkage is achieved by coupling the functionalized piperazine and pyridine using reagents like carbonyldiimidazole under mild conditions.
Industrial Production Methods
Scaling up for industrial purposes might involve optimizing reaction conditions like temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are techniques often explored for efficiency and consistency in larger-scale productions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation, affecting primarily the methyl groups on the pyridine ring.
Reduction: : Selective reduction could be performed on certain nitrogen or carbonyl functionalities.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Halogenating agents or nucleophiles like alkoxides and amines, usually in polar aprotic solvents.
Major Products
Oxidation: : Conversion of methyl groups to carboxylic acids or alcohols.
Reduction: : Formation of alcohols or amines from carbonyl or nitro groups.
Substitution: : Formation of various alkylated or aminated derivatives.
Applications De Recherche Scientifique
Chemistry
The compound finds utility as an intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
Its ability to interact with biological receptors makes it a candidate for studies in neuropharmacology, especially for its potential effects on the central nervous system.
Medicine
The compound's structure suggests potential as a lead compound in drug discovery, particularly in designing new therapeutics for neurological or psychological disorders.
Industry
In material science, such compounds are explored for their utility in creating advanced materials with specific electronic or photonic properties.
Mécanisme D'action
The exact mechanism depends on its application, but in pharmacology, (2,4-Dimethylpyridin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone likely interacts with G-protein-coupled receptors or ion channels, modulating their activity through binding to active sites, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Unique Features
The presence of a trifluoromethyl group adds lipophilicity and metabolic stability, distinguishing it from similar piperazine or pyridine derivatives.
List of Similar Compounds
(4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)phenyl)methanone
2,4-Dimethyl-3-(piperidin-1-yl)pyridine
(3-(Trifluoromethyl)phenyl)(piperidin-1-yl)methanone
Each of these compounds shares structural motifs but differs in specific functional groups or ring systems, offering unique properties and applications.
Propriétés
IUPAC Name |
(2,4-dimethylpyridin-3-yl)-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29F3N4O/c1-17-6-9-28-18(2)22(17)23(32)31-10-7-20(8-11-31)29-12-14-30(15-13-29)21-5-3-4-19(16-21)24(25,26)27/h3-6,9,16,20H,7-8,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLFPFICOYMBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Furan-2-yl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2447948.png)


![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/new.no-structure.jpg)
![tert-butyl N-[3-(2-aminophenyl)propyl]carbamate](/img/structure/B2447954.png)
![2-(Aminomethyl)spiro[3.3]heptan-7-ol;hydrochloride](/img/structure/B2447960.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2447962.png)
![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)
![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)



